molecular formula C22H27N3O5S2 B13371893 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B13371893
M. Wt: 477.6 g/mol
InChI Key: KYBWGJHRDVICCY-UHFFFAOYSA-N
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Description

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the acetylamino group: This can be done through acetylation reactions using acetic anhydride or acetyl chloride.

    Incorporation of the tetrahydro-2-furanylmethyl group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-chlorobenzoic acid
  • Methyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Uniqueness

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H27N3O5S2

Molecular Weight

477.6 g/mol

IUPAC Name

2-[(4-acetamidophenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H27N3O5S2/c1-14(26)24-15-8-10-17(11-9-15)32(28,29)25-22-20(18-6-2-3-7-19(18)31-22)21(27)23-13-16-5-4-12-30-16/h8-11,16,25H,2-7,12-13H2,1H3,(H,23,27)(H,24,26)

InChI Key

KYBWGJHRDVICCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4

Origin of Product

United States

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